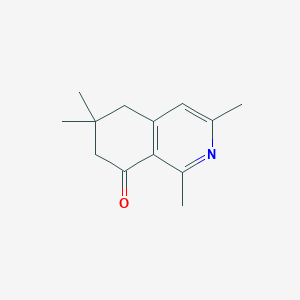
Glycyl-L-prolyl-L-alanyl-L-phenylalanine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-((S)-2-((S)-1-(2-Aminoacetyl)pyrrolidine-2-carboxamido)propanamido)-3-phenylpropanoic acid is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its intricate structure, which includes multiple chiral centers and functional groups, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-((S)-2-((S)-1-(2-Aminoacetyl)pyrrolidine-2-carboxamido)propanamido)-3-phenylpropanoic acid typically involves multiple steps, including the formation of peptide bonds and the incorporation of chiral centers. The process often starts with the protection of amino and carboxyl groups, followed by the coupling of amino acids using reagents such as carbodiimides. The final deprotection step yields the desired compound.
Industrial Production Methods
Industrial production of this compound may involve the use of automated peptide synthesizers, which allow for the efficient and scalable synthesis of peptides and peptide-like compounds. These synthesizers can handle the repetitive nature of peptide bond formation and ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
(S)-2-((S)-2-((S)-1-(2-Aminoacetyl)pyrrolidine-2-carboxamido)propanamido)-3-phenylpropanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amino or carboxyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
(S)-2-((S)-2-((S)-1-(2-Aminoacetyl)pyrrolidine-2-carboxamido)propanamido)-3-phenylpropanoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in biological processes and interactions with enzymes.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialized materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of (S)-2-((S)-2-((S)-1-(2-Aminoacetyl)pyrrolidine-2-carboxamido)propanamido)-3-phenylpropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- (S)-2-((S)-2-((S)-1-(2-Aminoacetyl)pyrrolidine-2-carboxamido)propanamido)-3-phenylpropanoic acid shares similarities with other peptide-like compounds, such as:
- (S)-2-((S)-2-((S)-1-(2-Aminoacetyl)pyrrolidine-2-carboxamido)propanamido)-3-phenylpropanoic acid derivatives.
- Other amino acid-based compounds with similar functional groups.
Uniqueness
The uniqueness of (S)-2-((S)-2-((S)-1-(2-Aminoacetyl)pyrrolidine-2-carboxamido)propanamido)-3-phenylpropanoic acid lies in its specific arrangement of chiral centers and functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
438573-01-4 |
|---|---|
Molecular Formula |
C19H26N4O5 |
Molecular Weight |
390.4 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-1-(2-aminoacetyl)pyrrolidine-2-carbonyl]amino]propanoyl]amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C19H26N4O5/c1-12(21-18(26)15-8-5-9-23(15)16(24)11-20)17(25)22-14(19(27)28)10-13-6-3-2-4-7-13/h2-4,6-7,12,14-15H,5,8-11,20H2,1H3,(H,21,26)(H,22,25)(H,27,28)/t12-,14-,15-/m0/s1 |
InChI Key |
BUEMIXKQQMLCRD-QEJZJMRPSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O)NC(=O)[C@@H]2CCCN2C(=O)CN |
Canonical SMILES |
CC(C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)C2CCCN2C(=O)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


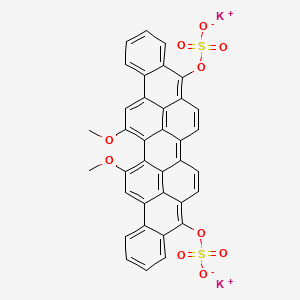
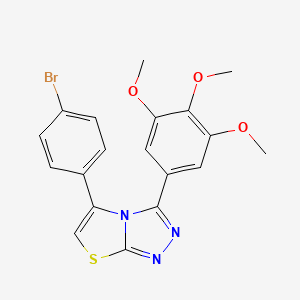
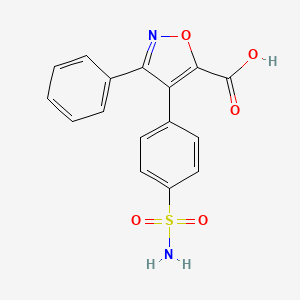
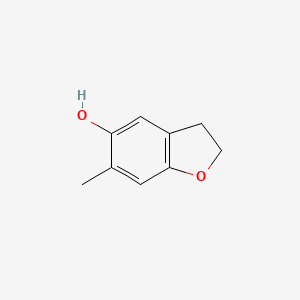
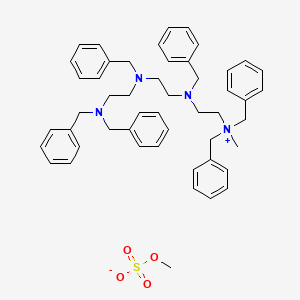
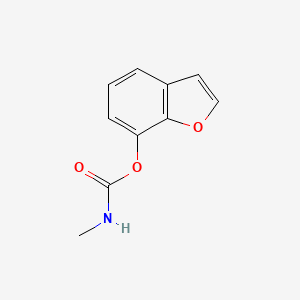
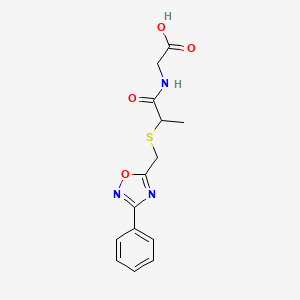
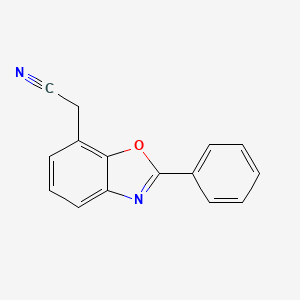
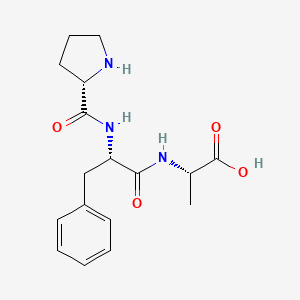
![2-(Carboxy(hydroxy)methyl)-4-(methylthio)benzo[d]oxazole](/img/structure/B15210981.png)
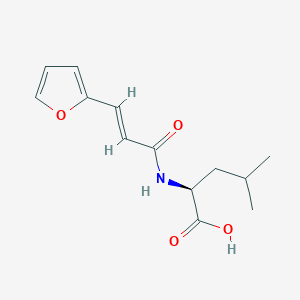
![Isoxazole, 3-(4-fluorophenyl)-4,5-dihydro-5-[(phenylseleno)methyl]-](/img/structure/B15210993.png)

